molecular formula C23H28FN2O5P B606290 BMS-986163 CAS No. 1801151-09-6

BMS-986163

Cat. No.: B606290
CAS No.: 1801151-09-6
M. Wt: 462.4582
InChI Key: ZPUVTBAQHJFPHE-BHDDXSALSA-N
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Description

BMS-986163 is a negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate receptor. This compound is primarily investigated for its potential utility in treating major depressive disorder. Upon administration, this compound rapidly converts to its active parent molecule, BMS-986169, which exhibits high binding affinity for the GluN2B allosteric site .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-986163 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure and subsequent functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

BMS-986163 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

BMS-986163 has several scientific research applications, including:

Mechanism of Action

BMS-986163 exerts its effects by binding to the allosteric site of the GluN2B subunit of the N-methyl-D-aspartate receptor. This binding inhibits the receptor’s function, leading to a reduction in excitatory neurotransmission. The molecular targets include the GluN2B subunit, and the pathways involved are primarily related to neuronal signaling and synaptic plasticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its rapid conversion to BMS-986169 and its high specificity for the GluN2B subunit. This specificity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent for major depressive disorder .

Properties

CAS No.

1801151-09-6

Molecular Formula

C23H28FN2O5P

Molecular Weight

462.4582

IUPAC Name

4-((3S,4S)-3-fluoro-1-((R)-1-(4-methylbenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)phenyl dihydrogen phosphate

InChI

InChI=1S/C23H28FN2O5P/c1-16-2-4-17(5-3-16)14-26-13-11-22(23(26)27)25-12-10-20(21(24)15-25)18-6-8-19(9-7-18)31-32(28,29)30/h2-9,20-22H,10-15H2,1H3,(H2,28,29,30)/t20-,21+,22+/m0/s1

InChI Key

ZPUVTBAQHJFPHE-BHDDXSALSA-N

SMILES

O=C1N(CC2=CC=C(C)C=C2)CC[C@H]1N3C[C@@H](F)[C@H](C4=CC=C(OP(O)(O)=O)C=C4)CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-986163;  BMS 986163;  BMS986163.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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